N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide
Description
N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide is a complex organic compound that features a combination of thiazole, oxadiazole, and benzenesulfonamide moieties
Properties
IUPAC Name |
N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-11(2)8-18-25(21,22)14-5-3-12(4-6-14)16-19-15(23-20-16)7-13-9-24-10-17-13/h3-6,9-11,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBVMWBUKNHHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=N2)CC3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
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Formation of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring is often synthesized through the cyclization of acylhydrazides with nitriles in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).
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Coupling Reactions: : The thiazole and oxadiazole intermediates are then coupled using appropriate linkers and reagents to form the desired compound. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.
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Reduction: : Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides or other reduced derivatives.
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Substitution: : The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydrazides, reduced oxadiazole derivatives.
Substitution Products: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets such as proteins or nucleic acids, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and oxadiazole rings could play a role in binding to the active sites of proteins, while the benzenesulfonamide group might enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both thiazole and oxadiazole rings in a single molecule is relatively rare and can lead to unique reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
